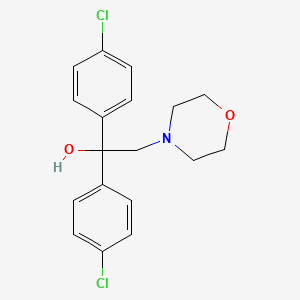

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol

Description

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol is a synthetic organic compound characterized by a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) at the 2-position. Its molecular formula is C₁₈H₁₈Cl₂NO₂, with a calculated molecular weight of 367.25 g/mol.

Properties

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO2/c19-16-5-1-14(2-6-16)18(22,13-21-9-11-23-12-10-21)15-3-7-17(20)8-4-15/h1-8,22H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXKJABUCDBNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol typically involves the reaction of 4-chlorobenzophenone with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-chlorobenzophenone and morpholine.

Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Reducing Agent: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

Mixing and Heating: The starting materials are mixed in a reactor and heated to the desired temperature.

Addition of Reducing Agent: The reducing agent is added gradually to control the reaction rate.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the ethanol moiety.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several chlorinated aromatic derivatives, particularly those derived from DDT or its metabolites.

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences: The morpholino group in the target compound replaces chlorine or methylamino groups found in analogs, significantly altering polarity and hydrogen-bonding capacity. This substitution likely improves solubility in polar organic solvents compared to highly lipophilic DDT derivatives .

Physicochemical Properties: Solubility: The morpholino group enhances solubility in organic solvents (e.g., chloroform, ether) compared to DDT derivatives, which exhibit low aqueous solubility . Stability: Morpholino-containing compounds are generally more stable under physiological conditions than sulfonyl or sulfanyl analogs (e.g., 2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol), which may degrade under oxidative conditions .

Applications: Pharmaceutical Potential: Morpholino derivatives are often used in drug design due to their bioavailability and metabolic stability. The target compound may serve as a scaffold for kinase inhibitors or antimicrobial agents .

Synthetic Routes: Synthesis of the target compound may involve nucleophilic substitution of a brominated precursor (e.g., 2-bromo-1-(4-chlorophenyl)-2-phenylethanone) with morpholine, analogous to methods described for sulfanyl derivatives .

Research Findings and Data Gaps

- Structure-activity relationship (SAR) studies are needed to assess its safety profile.

- Degradation Pathways : The environmental fate of the compound remains unstudied. Comparative studies with p,p’-DDMU could elucidate degradation mechanisms .

Biological Activity

1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol consists of two para-chlorophenyl groups attached to a morpholino ethanol moiety. This structure is significant for its interaction with biological targets.

The biological activity of 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various cellular functions.

- Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.

- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, leading to cytotoxic effects in targeted cells.

Antimicrobial Activity

Research has indicated that 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol exhibits notable antimicrobial properties. A study evaluating its effectiveness against various bacterial strains reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 10 |

| Klebsiella pneumoniae | 12 |

The compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where it achieved an MIC of 5 µg/mL .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. A study focused on its cytotoxicity against various cancer cell lines yielded the following results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.2 |

| HeLa (cervical cancer) | 0.5 |

| A549 (lung cancer) | 0.3 |

These findings suggest that 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol may be a promising candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol in treating skin infections caused by MRSA. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that treatment with this compound led to apoptosis in MCF-7 cells through the activation of caspase pathways. These results were corroborated by flow cytometry analyses showing increased annexin V positivity in treated cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.